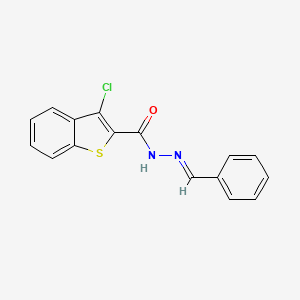

![molecular formula C16H22F3N3O2 B5571234 1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5571234.png)

1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to the specified chemical involves complex reactions including low-temperature conversions, intramolecular strategies, and reactions with alkyl mercaptoacetates, showcasing the versatility and complexity in achieving desired molecular frameworks. Notably, studies describe the synthesis and reactivity of similar compounds, emphasizing the strategic routes to achieve compounds with antioxidant properties through various synthetic pathways, including aryl bromide-to-alcohol conversions and intramolecular Friedel-Crafts strategy (Wijtmans et al., 2004; Sosnovskikh et al., 2003).

Molecular Structure Analysis

Investigations into the molecular structure of compounds bearing azepan rings and related functionalities highlight the intricate hydrogen bonding patterns and structural dynamics, as evidenced by studies on enaminones. These structures exhibit bifurcated intra- and intermolecular hydrogen bonding, contributing to the stability and reactivity of the compounds (Balderson et al., 2007).

Chemical Reactions and Properties

Research on similar compounds underscores their diverse reactivity and functionalization possibilities, including ring enlargement reactions and interactions with various nucleophiles. These studies provide insights into the chemical behavior, offering pathways for generating novel structures with potential applications (Hugener & Heimgartner, 1995).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of 1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one were not identified, related research emphasizes the significance of molecular structure in determining the physical properties, including stability and solubility, of similar compounds.

Chemical Properties Analysis

The chemical properties of compounds within this chemical family, such as reactivity towards peroxyl radicals and the formation of stable structures resistant to oxidation, are crucial for understanding their potential applications. The antioxidant capabilities of these compounds, as discussed in the provided studies, are particularly noteworthy (Wijtmans et al., 2004).

Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Crystal Engineering Research involving similar dimethylamino and azepan-1-yl substituents focuses on the development of supramolecular assemblies and crystal engineering. For example, studies on crystal engineering of supramolecular assemblies with aza donor molecules have been conducted to understand the crystallization behaviors and the formation of host-guest systems (Arora & Pedireddi, 2003). These insights are crucial for designing materials with specific properties, such as porosity or catalytic activity.

Synthetic Chemistry and Library Generation In synthetic chemistry, compounds containing dimethylamino groups are used as starting materials for alkylation and ring closure reactions to generate structurally diverse libraries of compounds (Roman, 2013). This approach is valuable for medicinal chemistry and drug discovery, allowing researchers to explore a wide array of chemical space for potential biological activity.

Reaction Mechanism Studies Investigating the reaction mechanisms involving compounds with dimethylamino groups has led to the discovery of new synthetic pathways to heterocyclic compounds. For instance, reactions of 3-(Dimethylamino)-2H-azirines with pyridinedicarboximide have elucidated new approaches to imidazole and pyridine derivatives, highlighting the potential for synthesizing herbicide analogs (Obrech et al., 1988). Such studies contribute to our understanding of reaction kinetics and mechanisms, enabling the design of more efficient synthetic routes.

Development of New Synthetic Methodologies Research into the development of new synthetic methodologies often focuses on utilizing specific functional groups for constructing complex heterocyclic frameworks. The exploration of 2-aza-1,3-dienes with electron-releasing substituents has facilitated the construction of pyridine and pyrimidine derivatives, showcasing the versatility of these compounds in organic synthesis (Morel et al., 1996).

Propiedades

IUPAC Name |

1-[2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N3O2/c1-20(2)13-5-3-4-8-21(10-13)15(24)11-22-9-12(16(17,18)19)6-7-14(22)23/h6-7,9,13H,3-5,8,10-11H2,1-2H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXCHTOPXNKHBS-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCN(C1)C(=O)CN2C=C(C=CC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCCN(C1)C(=O)CN2C=C(C=CC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(1-isonicotinoyl-3-piperidinyl)-2-methyl-4-pyrimidinyl]morpholine](/img/structure/B5571162.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B5571168.png)

![4-hydroxy-10-(trifluoromethyl)-8,9-dihydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5571201.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5571209.png)

![4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5571216.png)

![4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole](/img/structure/B5571217.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571226.png)

![2-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571249.png)

![2-[(1,3,4-thiadiazol-2-ylamino)carbonyl]benzoic acid](/img/structure/B5571252.png)

![N'-{2-[(3-methoxybenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5571262.png)

![8-[4-(dimethylamino)benzoyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571265.png)